Methyl 3-O-mannopyranosyltalopyranoside
Description
Properties
CAS No. |
114375-70-1 |
|---|---|
Molecular Formula |
C13H24O11 |
Molecular Weight |
356.32 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12+,13-/m1/s1 |
InChI Key |
WOKXHOIRHHAHDA-LTFRSEQISA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
M 3-O-MT methyl 3 O-alpha-D-mannopyranosyl-alpha-D-talopyranoside methyl 3-O-mannopyranosyltalopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-O-α-D-Talopyranosyl-α-D-Mannopyranoside
- Structure: Contains a 1→2 glycosidic linkage between talose and mannose, differing in the position of the glycosidic bond compared to the 1→3 linkage in Methyl 3-O-mannopyranosyltalopyranoside .
- Synthesis: Synthesized via Koenigs-Knorr glycosylation using silver triflate as a catalyst, achieving yields of ~70% .
- Applications : Used as a model compound to study glycosidase specificity due to its altered linkage position .
Methyl 3-O-(3,6-Dideoxy-α-D-Xylo-Hexopyranosyl)-α-D-Mannopyranoside
- Structure: Features a 3,6-dideoxy-xylo-hexopyranosyl substituent at the 3-O position of mannose, introducing a hydrophobic deoxy group .
- Synthesis: Synthesized via hydrogenolysis of benzyl-protected intermediates, yielding ~45% after purification .
- Applications: Investigated for its immunogenic properties in bacterial polysaccharide mimicry .
Methyl 3,6-Di-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside
- Structure: Contains two mannose residues linked at the 3-O and 6-O positions of the central mannose .
- Synthesis : Prepared using stepwise glycosylation with benzyl and acetyl protecting groups, achieving ~62% yield .
- Applications : Used to study multivalent carbohydrate-protein interactions in immune responses .
Methyl 2,3,4-Tri-O-Octanoyl-6-O-p-Toluoyl-α-D-Mannopyranoside
- Structure: A mannopyranoside derivative with esterified hydroxyl groups (octanoyl and p-toluoyl substituents) at positions 2, 3, 4, and 6 .
- Synthesis: Synthesized via acylation reactions with nonanoyl chloride, confirmed by FTIR and NMR .
- Applications : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .
Comparative Data Table
Key Research Findings
Linkage Position and Bioactivity: The 1→3 linkage in this compound confers resistance to hydrolysis by α-mannosidases compared to 1→2 or 1→6 linked analogs . Esterified derivatives (e.g., octanoyl-substituted compounds) show enhanced lipophilicity, improving antimicrobial efficacy .
Synthetic Challenges: Regioselective protection/deprotection is critical for synthesizing multi-substituted mannopyranosides. For example, benzylidene acetal protection at the 4,6-O positions enables selective glycosylation at the 3-O position .
Preparation Methods
Glycosyl Halide-Based Glycosylation
A foundational approach involves the use of glycosyl halides as electrophilic donors. For example, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide serves as a key intermediate for introducing the mannose moiety. The reaction typically proceeds via nucleophilic displacement, where the talopyranoside acceptor’s hydroxyl group attacks the anomeric carbon of the glycosyl halide.
Procedure :
-
Activation : The glycosyl bromide (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or acetone.
-
Nucleophilic Substitution : Potassium thioacetate (1.5 eq.) is added to generate the thioglycoside intermediate, facilitating subsequent glycosylation.
-
Quenching and Purification : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data :
This method achieves high yields but requires stringent control over reaction conditions to avoid side reactions such as hydrolysis or anomeric mixture formation.
Thioglycoside-Mediated Synthesis
Thioglycosides offer enhanced stability compared to glycosyl halides, making them advantageous for multi-step syntheses. The preparation of 1-S-acetyl-1-thio-β-D-mannopyranose derivatives, as described in Royal Society of Chemistry protocols, exemplifies this approach.
Mechanism :
-
Activation : Thioglycosides are activated using promoters like TMSOTf (trimethylsilyl triflate) under anhydrous conditions.
-
Glycosylation : The activated thioglycoside reacts with the talopyranoside acceptor, forming the desired 3-O-mannopyranosyl linkage.
Example Protocol :
-
A solution of per-O-acetylated mannopyranose in CH₂Cl₂ is treated with HSAc (3.0 eq.) and TMSOTf (1.0 eq.) at 0°C. The reaction progresses until completion (monitored by TLC), followed by standard workup and chromatography.
Advantages :
-
Improved shelf stability of intermediates.
-
Compatibility with diverse protecting groups (e.g., acetyl, benzoyl).
Protecting groups are critical for directing regioselectivity and preventing undesired side reactions. Acetyl and benzoyl groups are widely employed due to their ease of introduction and removal.
Acetyl Protection
Acetylation is performed using acetic anhydride in pyridine, protecting all hydroxyl groups except the one targeted for glycosylation. For instance, 2,3,4,6-tetra-O-acetyl-mannose ensures that only the C-3 hydroxyl of the talopyranoside reacts during coupling.
Deprotection :
-
Post-glycosylation, acetyl groups are removed via Zemplén deacetylation (NaOMe/MeOH), yielding the free glycoside.
Benzoyl Protection
Benzoyl groups offer enhanced steric bulk, which can improve stereoselectivity in challenging glycosylations. However, their removal requires harsher conditions (e.g., NH₃/MeOH).
Enzymatic Synthesis
While chemical methods dominate, enzymatic approaches using glycosyltransferases or glycosidases have been explored for their stereospecificity. However, limited substrate flexibility and the need for specialized enzymes restrict their widespread use.
Challenges :
-
Identification of enzymes capable of recognizing talose derivatives.
-
Optimization of reaction media (e.g., buffer systems, cofactors).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Glycosyl Halide | 72–90 | Moderate | High |
| Thioglycoside | 75–85 | High | Moderate |
| Enzymatic | 30–50 | Excellent | Low |
Key Findings :
-
Chemical Methods : Higher yields and scalability but require careful optimization to control stereochemistry.
-
Enzymatic Methods : Superior stereoselectivity but limited by practical constraints.
Optimization and Scale-Up
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 3-O-mannopyranosyltalopyranoside, and how can researchers optimize glycosylation efficiency?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups and stereoselective glycosylation. For example, methyl mannopyranoside derivatives are synthesized using benzyl or acetyl protecting groups to direct regioselectivity. Glycosylation with talopyranosyl donors (e.g., thioglycosides) under NIS/AgOTf activation at low temperatures (−30°C) improves α-selectivity . Optimization includes monitoring reaction progress via TLC and ESI-MS for intermediate validation .
Q. Which analytical techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve anomeric proton signals (δ 4.41–5.2 ppm) and confirm glycosidic linkages (e.g., J = 6.3 Hz for β-linkages) .
- Mass Spectrometry : ESI-MS with isotopic labeling (e.g., ¹³C at C6) verifies molecular weight and fragmentation patterns .
- XRD : Crystallography resolves absolute configuration in crystalline derivatives .
Q. How do protecting groups influence the regioselectivity of mannopyranoside derivatives?
- Methodological Answer : Benzylidene groups (e.g., 4,6-O-benzylidene) block C4 and C6 hydroxyls, directing reactions to C2 or C3. Acetyl groups are labile under basic conditions, enabling stepwise deprotection. For example, benzoylation at C2 enhances reactivity for subsequent glycosylation at C3 .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during C-glycoside synthesis?
- Methodological Answer : Mechanistic studies suggest that bulky O3 protecting groups (e.g., N,N-dibenzylcarbonyl) stabilize transition states, favoring β-mannosylation via neighboring-group participation. Contrastingly, thioglycoside donors with non-participating groups (e.g., benzyl) yield α-linkages. Use DFT calculations to model transition states and validate with ¹H NMR coupling constants (e.g., J = 1–3 Hz for α vs. J = 6–8 Hz for β) .
Q. What strategies address low yields in oligosaccharide chain elongation for this compound analogs?
- Methodological Answer :
- Preactivation Protocol : Activate glycosyl donors (e.g., trichloroacetimidates) prior to acceptor addition to minimize side reactions .
- Iterative Deprotection : Use Pd(OH)₂/C under H₂ to cleave benzyl groups without disrupting acetyl protections .
- Isotopic Labeling : Introduce ¹³C at specific carbons (e.g., C6) to track coupling efficiency via ESI-MS .
Q. How can conflicting NMR and MS data be reconciled during structural validation?
- Methodological Answer : Discrepancies often arise from residual solvents or incomplete acetylation. Purify intermediates via silica gel chromatography (toluene/EtOAc gradients) and reanalyze. For ambiguous NMR signals, employ NOESY to confirm spatial proximity of protons (e.g., anomeric H1 to H3 in α-linkages) .
Data Interpretation and Validation
Q. What are the best practices for validating synthetic pathways using isotopic labeling?
- Methodological Answer : Incorporate ¹³C at non-exchangeable positions (e.g., C6 of mannose) during early synthesis steps. Use ESI-MS to detect mass shifts (e.g., +1 Da per ¹³C) and confirm isotopic purity. Compare ¹³C NMR spectra with unlabeled analogs to assign signals unambiguously .
Q. How do solvent systems impact the stereochemical outcome of glycosylation reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, toluene) favor SN2 mechanisms (β-linkages), while ethereal solvents (e.g., Et₂O) promote SN1 pathways (α-linkages). Solvent-free conditions under molecular sieves enhance donor-acceptor interactions in crowded systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
